molecular formula C20H14ClNO2 B446770 3-(4-CHLOROANILINO)-3-PHENYL-1(3H)-ISOBENZOFURANONE CAS No. 353774-70-6

3-(4-CHLOROANILINO)-3-PHENYL-1(3H)-ISOBENZOFURANONE

Cat. No.: B446770
CAS No.: 353774-70-6
M. Wt: 335.8g/mol
InChI Key: KENQCGZZRKGLIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-CHLOROANILINO)-3-PHENYL-1(3H)-ISOBENZOFURANONE is an organic compound that features a benzofuran core structure substituted with a 4-chloroanilino group and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-CHLOROANILINO)-3-PHENYL-1(3H)-ISOBENZOFURANONE typically involves the following steps:

    Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction involving a phenyl-substituted precursor.

    Introduction of the 4-Chloroanilino Group: This step involves the nucleophilic substitution of a suitable leaving group on the benzofuran core with 4-chloroaniline.

    Final Assembly: The final step involves coupling the phenyl group to the benzofuran core, often through a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

3-(4-CHLOROANILINO)-3-PHENYL-1(3H)-ISOBENZOFURANONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the anilino and phenyl positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups at specific positions on the benzofuran core.

Scientific Research Applications

3-(4-CHLOROANILINO)-3-PHENYL-1(3H)-ISOBENZOFURANONE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of advanced materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 3-(4-CHLOROANILINO)-3-PHENYL-1(3H)-ISOBENZOFURANONE involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-(4-chloroanilino)crotonate
  • Ethyl 3-(3-chloroanilino)crotonate
  • Ethyl 3-(2-hydroxyanilino)crotonate

Uniqueness

3-(4-CHLOROANILINO)-3-PHENYL-1(3H)-ISOBENZOFURANONE is unique due to its specific substitution pattern and the presence of both the 4-chloroanilino and phenyl groups on the benzofuran core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

353774-70-6

Molecular Formula

C20H14ClNO2

Molecular Weight

335.8g/mol

IUPAC Name

3-(4-chloroanilino)-3-phenyl-2-benzofuran-1-one

InChI

InChI=1S/C20H14ClNO2/c21-15-10-12-16(13-11-15)22-20(14-6-2-1-3-7-14)18-9-5-4-8-17(18)19(23)24-20/h1-13,22H

InChI Key

KENQCGZZRKGLIF-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2(C3=CC=CC=C3C(=O)O2)NC4=CC=C(C=C4)Cl

Canonical SMILES

C1=CC=C(C=C1)C2(C3=CC=CC=C3C(=O)O2)NC4=CC=C(C=C4)Cl

Origin of Product

United States

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